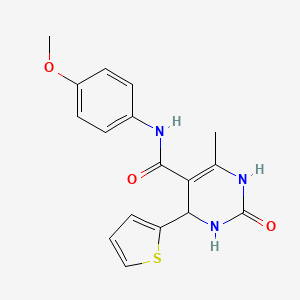![molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its unique properties. MIPT is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It has been shown to induce a range of effects including hallucinations, altered perception, and changes in mood and behavior. The exact mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to modulate the activity of the prefrontal cortex and other brain regions involved in the regulation of mood and cognition.
Biochemical and physiological effects:
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, including the prefrontal cortex and the limbic system.
実験室実験の利点と制限
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the serotonin receptor, which makes it useful for studying the mechanisms of drug addiction and the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the 5-HT2A receptor, which makes it useful for studying the effects of serotonin receptor activation on brain function. However, 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several limitations for use in lab experiments, including its potential for inducing hallucinations and altered perception, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide. One area of interest is the potential use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a tool for studying the mechanisms of drug addiction and the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide and its potential therapeutic applications.
合成法
The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of indole-3-acetic acid with piperidine and methyl isocyanate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide can range from 40-60% depending on the specific synthesis method used.
科学的研究の応用
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of drug addiction.
特性
IUPAC Name |
1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQIQRPSLJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)

![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)